molecular formula C11H13NO3 B1245216 Streptazolin

Streptazolin

Cat. No.: B1245216
M. Wt: 207.23 g/mol
InChI Key: OJIUACOQFBQCDF-IKXJTIOISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of racemic streptazolin was achieved in 1985 using a modified Ferrier rearrangement . The synthesis involves multiple steps, including the use of chiral auxiliaries to achieve stereocontrol . The process typically includes the following steps:

  • Reduction using K-Selectride in tetrahydrofuran at -78°C.
  • Reaction with pyridine in dichloromethane at 25°C.
  • Treatment with DBU in dichloromethane at 25°C.
  • Reduction using sodium formate and palladium acetate in tetrahydrofuran at 130°C.
  • Final deprotection using TBAF in tetrahydrofuran at 0°C .

Industrial Production Methods: Industrial production of this compound is not common due to its polymerization tendency and limited therapeutic use. it can be produced in laboratory settings using the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: Streptazolin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    K-Selectride: Used for reduction reactions.

    Pyridine and DBU: Used as bases in substitution reactions.

    Sodium Formate and Palladium Acetate: Used in reduction reactions.

    TBAF: Used for deprotection steps.

Major Products:

Mechanism of Action

Streptazolin exerts its effects by stimulating macrophages through the PI3K signaling pathway, leading to increased bacterial killing and immune response . The compound interacts with molecular targets involved in the immune response, enhancing the activity of immune cells.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific tricyclic structure and its ability to stimulate immune responses through the PI3K signaling pathway. Its polymerization tendency also sets it apart from other similar compounds .

Properties

IUPAC Name

(4S,5S,6Z,11S)-6-ethylidene-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-6-7-4-3-5-12-8(7)10(9(6)13)15-11(12)14/h2,4,8-10,13H,3,5H2,1H3/b6-2-/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIUACOQFBQCDF-IKXJTIOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C2C3C1=CCCN3C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H]([C@@H]2[C@@H]3C1=CCCN3C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Streptazolin
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Customer
Q & A

Q1: What is the molecular formula and weight of Streptazolin?

A: this compound has a molecular formula of C11H17NO2 and a molecular weight of 195.25 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A: The structure of this compound has been elucidated using various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. [, , ] These methods provide detailed information about its structure, including the presence of a piperidine ring, an exocyclic ethylidene side chain, and hydroxyl groups. [, , ]

Q3: What is known about the biosynthesis of this compound?

A: Studies using isotopically labeled precursors have revealed that the carbon skeleton of this compound is derived from acetate, formate, methionine, and urea. [] The nitrogen atoms originate from glutamic acid and ammonium sulfate. []

Q4: Are there any known derivatives or analogs of this compound?

A: Yes, several derivatives of this compound have been isolated from various Streptomyces strains, including 5-O-(β-D-xylopyranosyl)this compound, 9-hydroxythis compound, 13-hydroxythis compound, and streptenol E. [] Additionally, researchers have synthesized various analogs to explore structure-activity relationships. [, , , ]

Q5: What is the known biological activity of this compound?

A: this compound exhibits antibiotic and antifungal properties. [] Furthermore, some this compound derivatives have shown cytotoxic effects against Jurkat T cells [], and inhibitory effects against nitric oxide production [] and elastase activity. []

Q6: What is known about the mechanism of action of this compound?

A: While this compound's exact mechanism of action remains unclear, some studies suggest it might exert its effects by interacting with specific cellular targets. For instance, computational studies suggest that certain streptenol derivatives (related to this compound) exhibit a high affinity for the gynecological cancer target PIK3CA. []

Q7: Have there been successful total syntheses of this compound?

A: Yes, several total syntheses of this compound have been reported, showcasing various synthetic strategies. [, , , , ] These approaches employ a range of reactions, including aldol condensation, ring-closing metathesis, and palladium-catalyzed enyne bicyclization, to construct the this compound core structure. [, , , ]

Q8: What challenges are associated with the synthesis of this compound?

A: The presence of multiple stereocenters and the sensitive exocyclic ethylidene side chain pose challenges in the stereoselective synthesis of this compound. [, , ]

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